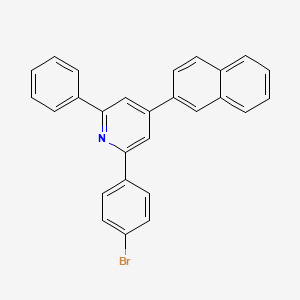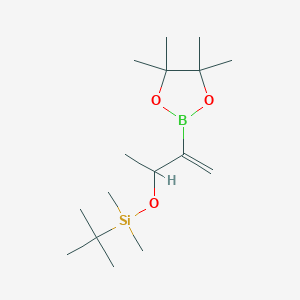![molecular formula C8H10O2 B15365310 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- CAS No. 53966-43-1](/img/structure/B15365310.png)
3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- is a chemical compound with the molecular formula C8H10O2. It is also known as 4-ethenyl-3,8-dioxatricyclo[5.1.0.0(2,4)]octane. This compound is characterized by its unique bicyclic structure containing oxygen atoms and an ethenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- typically involves cyclization reactions starting from appropriate precursors such as dihydroxy compounds and alkenes. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the controlled addition of reagents under specific temperature and pressure conditions. The process may also involve purification steps to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkenes.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism by which 3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl- exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,8-Dioxatricyclo[5.1.0.0(2,4)]octane: Similar structure but lacks the ethenyl group.
4-Ethenyl-3,8-dioxatricyclo[5.1.0.0(2,4)]octane-5,6-dicarboxylic acid: Contains additional carboxylic acid groups.
Uniqueness: 3,8-Dioxatricyclo[510
Propriétés
Numéro CAS |
53966-43-1 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
4-ethenyl-3,8-dioxatricyclo[5.1.0.02,4]octane |
InChI |
InChI=1S/C8H10O2/c1-2-8-4-3-5-6(9-5)7(8)10-8/h2,5-7H,1,3-4H2 |
Clé InChI |
JNYASWYZHOGSHZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC12CCC3C(C1O2)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


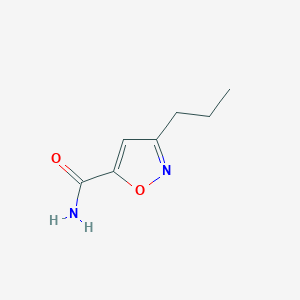
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
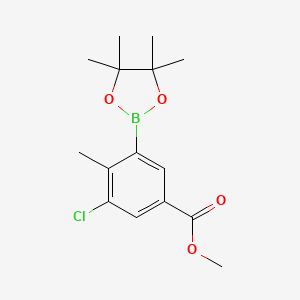
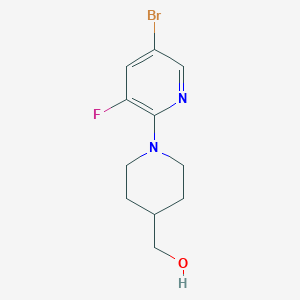

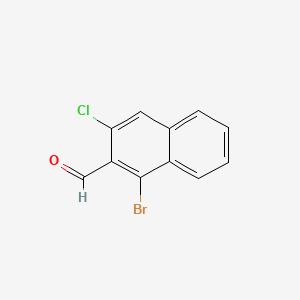
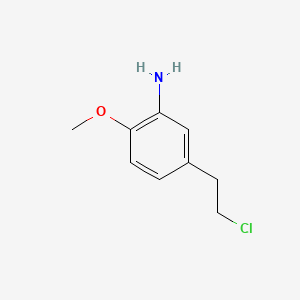
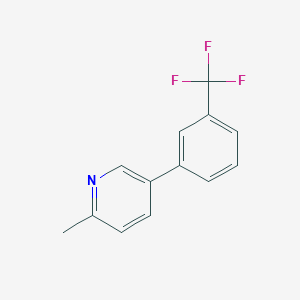
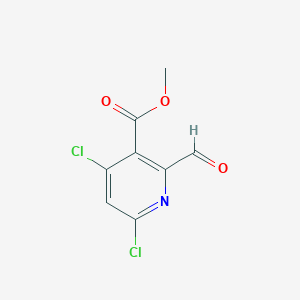
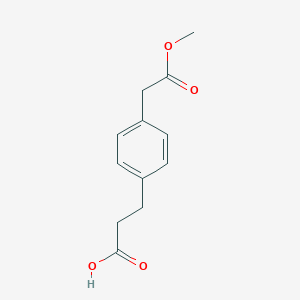
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
